N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperazine ring, which is further connected to a sulfonyl group and a cyclopropanecarboxamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-benzylpiperazine and chlorosulfonyl ethyl cyclopropanecarboxamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Strong nucleophiles like sodium azide or iodide ions, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfonyl oxides or sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted piperazines or cyclopropanecarboxamides.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)acetate: Similar structure but with an acetate group instead of cyclopropanecarboxamide.
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: Similar but with a propyl group instead of ethyl.
Uniqueness: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c21-17(16-6-7-16)18-8-13-24(22,23)20-11-9-19(10-12-20)14-15-4-2-1-3-5-15;/h1-5,16H,6-14H2,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEDUAXZDRAJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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